molecular formula C6H12O4 B085504 Mevalonate CAS No. 150-97-0

Mevalonate

Cat. No. B085504
CAS RN: 150-97-0
M. Wt: 148.16 g/mol
InChI Key: KJTLQQUUPVSXIM-UHFFFAOYSA-N
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Description

Mevalonate is a key intermediate in the mevalonate pathway, which is crucial for the biosynthesis of isoprenoids, including cholesterol and other vital lipids. This pathway plays a significant role in various cellular functions, from cholesterol synthesis to growth control (Goldstein & Brown, 1990).

Synthesis Analysis

The synthesis of mevalonate involves the enzyme HMG-CoA reductase, which catalyzes the reduction of HMG-CoA to mevalonate. This step is considered one of the most significant regulatory points in the mevalonate pathway. In particular, the activity of HMG-CoA reductase is essential for DNA replication, indicating a crucial role of mevalonate production in cell cycle progression (Quesney-Huneeus, Wiley, & Siperstein, 1979).

Molecular Structure Analysis

While specific details on the molecular structure of mevalonate are not provided in the searched papers, it is understood that mevalonate is a six-carbon molecule derived from the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). The structure of mevalonate is foundational for the subsequent steps in the biosynthesis of isoprenoids and cholesterol.

Chemical Reactions and Properties

The conversion of mevalonate to isoprenoids involves several key enzymatic steps, including phosphorylations and decarboxylation. Mevalonate is first phosphorylated to mevalonate-5-phosphate, then to mevalonate-5-diphosphate, and finally converted to isopentenyl diphosphate (IPP) through a decarboxylation process. These reactions underscore the chemical versatility of mevalonate in isoprenoid biosynthesis (Miziorko, 2011).

Physical Properties Analysis

The physical properties of mevalonate, such as solubility and stability, are crucial for its function within biological systems. Although specific physical properties were not highlighted in the accessed papers, the role of mevalonate in cellular processes suggests it has suitable solubility and stability to participate effectively in enzymatic reactions within the aqueous environment of the cell.

Chemical Properties Analysis

Mevalonate's chemical properties, including its reactivity and role as a precursor in the synthesis of isoprenoids and cholesterol, highlight its importance in cellular metabolism and regulation. The mevalonate pathway's regulation, particularly through feedback mechanisms involving dietary cholesterol, demonstrates the interconnectedness of mevalonate's chemical properties with overall metabolic homeostasis (Siperstein & Fagan, 1966).

Scientific Research Applications

Mevalonate in Insect Biochemistry

  • Field : Insect Biochemistry
  • Application : Mevalonate kinase (MevK) is an important enzyme in the mevalonate pathway that catalyzes the phosphorylation of mevalonate into phosphomevalonate and is involved in juvenile hormone biosynthesis .
  • Methods : The structure model of MevK from the red flour beetle Tribolium castaneum (TcMevK) was presented, which adopts a compact α/β conformation . Computational simulation combined with site-directed mutagenesis and biochemical analyses were used to define the binding mode of TcMevK to cofactors and substrates .
  • Results : TcMevK showed optimal enzyme activity at pH 8.0 and an optimal temperature of 40 °C for mevalonate as the substrate . The expression profiles and RNA interference of TcMevK indicated its critical role in controlling juvenile hormone biosynthesis, as well as its participation in the production of other terpenoids in T. castaneum .

Mevalonate in Cancer Chemoprevention

  • Field : Cancer Chemoprevention
  • Application : Terpenes, which are synthesized via the mevalonate pathway, have been shown to have chemopreventative effects in cancers of the colon, bladder, skin, and liver .
  • Methods : Various studies have pointed to chemoprevention effects across the broad array of structural classes of the terpenes, from the very small-molecule monoterpenes (10 carbon atoms) to the tetraterpenes (40 carbon atoms) .
  • Results : These compounds have been shown to have robust effects on the development and progression of cancers . Mechanistically, these actions tend to cluster into effects of reactive oxygen species and mediators of inflammation which are key players in carcinogenesis .

Mevalonate in Cholesterol Synthesis

  • Field : Cholesterol Synthesis
  • Application : Mevalonate is the key intermediate of the in vivo cholesterol synthesis process .
  • Methods : Its plasmatic levels are an indirect measure of in vivo cholesterol synthesis and, therefore, facilitate clinical research into pharmacological activity of anti-hypercholesterolemic drugs such as statins .
  • Results : The results or outcomes obtained from this application are not specified in the source .

Mevalonate in Immune Training

  • Field : Immunology
  • Application : The relevance of mevalonate metabolism in BCG-induced immune training was demonstrated when statins were shown to impair both, the memory of monocytes in the in vitro model and the clinical outcome of BCG treatment for bladder cancer .
  • Methods : The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
  • Results : The results or outcomes obtained from this application are not specified in the source .

Mevalonate in Archaea Metabolism

  • Field : Archaea Metabolism
  • Application : In most eukaryotes and archaea, IPP and DMAPP are generated through the mevalonate pathway .
  • Methods : Two novel enzymes, mevalonate-3-kinase and mevalonate-3-phosphate-5-kinase from Thermoplasma acidophilum, were identified, which act sequentially in a putative alternate mevalonate pathway .
  • Results : The results or outcomes obtained from this application are not specified in the source .

Mevalonate in Immuno-Oncology

  • Field : Immuno-Oncology
  • Application : Immuno-oncology refers to the multifaceted relationship between our immune system and a developing cancer but also includes therapeutic approaches that harness the body’s immune system to fight cancer . The recognition that metabolic reprogramming governs immunity was a key finding with important implications for immuno-oncology .
  • Methods : The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
  • Results : The results or outcomes obtained from this application are not specified in the source .

Mevalonate in Plant Metabolism

  • Field : Plant Metabolism
  • Methods : Various compounds with novel structures have been found and shown a variety of biological activities . With the wide application of various biotechnological methods and synthetic biology strategies, the key enzymes for the synthesis of sesquiterpenes and triterpenoids have become a new research hotspot .
  • Results : A variety of key genes of MVA biosynthesis pathway have been successfully cloned and expressed, providing new ideas for metabolic pathways of sesquiterpenoids and triterpenoids for application in plant engineering .

Mevalonate in Immuno-Oncology

  • Field : Immuno-Oncology
  • Application : Immuno-oncology refers to the multifaceted relationship between our immune system and a developing cancer but also includes therapeutic approaches that harness the body’s immune system to fight cancer . The recognition that metabolic reprogramming governs immunity was a key finding with important implications for immuno-oncology .
  • Methods : In this review, the authors explore how activation and differentiation-induced metabolic reprogramming affects the mevalonate pathway for cholesterol biosynthesis in immune and cancer cells .

Safety And Hazards

The mevalonate kinase deficiency (MKD), including hyperimmunoglobulinemia D periodic fever syndrome (HIDS) and the more severe mevalonic aciduria are rare, autosomal recessive, autoinflammatory diseases belonging to the hereditary periodic fever (HPF) family .

Future Directions

There is growing evidence indicating that increased mevalonate pathway flux is a general feature of cancer . Mechanistic insights underlying increased mevalonate flux have reignited the field, with investigators uncovering regulatory roles for well-studied oncogenic drivers and tumor suppressors . The potential use of MVA pathway inhibitors to improve therapeutic window in cancer is being explored .

properties

IUPAC Name

3,5-dihydroxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTLQQUUPVSXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040546
Record name DL-Mevalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very soluble in water, but also soluble in organic solvents, especially polar organic solvents.
Record name MEVALONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Mevalonate

Color/Form

Oily liquid

CAS RN

150-97-0
Record name Mevalonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mevalonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Mevalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEVALONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5UOB36OCZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MEVALONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90,600
Citations
JL Goldstein, MS Brown - Nature, 1990 - nature.com
… control mevalonate synthesis have been cloned, and the molecular mechanisms for mevalonate … We review recent progress in this area and discuss the relation between mevalonate …
Number of citations: 624 www.nature.com
I Buhaescu, H Izzedine - Clinical biochemistry, 2007 - Elsevier
… an inherited deficiency of mevalonate kinase, the first committed enzyme of the mevalonate pathway. Here we present a brief description of the biochemistry of the mevalonate pathway, …
Number of citations: 721 www.sciencedirect.com
S Zahra Bathaie, M Ashrafi, M Azizian… - Current molecular …, 2017 - ingentaconnect.com
… We will then discuss about changes in the mevalonate pathway in human cancer. … As it is clear, the mevalonate pathway is responsible to produce the substrate for protein …
Number of citations: 110 www.ingentaconnect.com
B Bader-Meunier, B Florkin, J Sibilia, C Acquaviva… - …, 2011 - publications.aap.org
OBJECTIVE: The goal of this study was to describe the spectrum of clinical signs of mevalonate kinase deficiency (MKD). METHODS: This was a retrospective French and Belgian study …
Number of citations: 217 publications.aap.org
VJJ Martin, DJ Pitera, ST Withers, JD Newman… - Nature …, 2003 - nature.com
Isoprenoids are the most numerous and structurally diverse family of natural products. Terpenoids, a class of isoprenoids often isolated from plants, are used as commercial flavor and …
Number of citations: 128 www.nature.com
LA Favier, GS Schulert - The application of clinical genetics, 2016 - Taylor & Francis
… MKD is caused by mutations in the gene encoding mevalonate kinase, with the degree of residual enzyme activity largely determining disease severity. Mevalonate kinase is essential …
Number of citations: 86 www.tandfonline.com
JW Clendening, A Pandyra… - Proceedings of the …, 2010 - National Acad Sciences
The importance of cancer metabolism has been appreciated for many years, but the intricacies of how metabolic pathways interconnect with oncogenic signaling are not fully understood…
Number of citations: 422 www.pnas.org
PJ Mullen, R Yu, J Longo, MC Archer… - Nature Reviews Cancer, 2016 - nature.com
The mevalonate (MVA) pathway is an essential metabolic pathway that uses acetyl-CoA to produce sterols and isoprenoids that are integral to tumour growth and progression. In recent …
Number of citations: 499 www.nature.com
HM Miziorko - Archives of biochemistry and biophysics, 2011 - Elsevier
The mevalonate pathway accounts for conversion of acetyl-… on metabolite inhibition of mevalonate phosphorylation in … kinase and mevalonate diphosphate decarboxylase reactions …
Number of citations: 515 www.sciencedirect.com
M Thurnher, O Nussbaumer, G Gruenbacher - Clinical Cancer Research, 2012 - AACR
… p53 enhances mevalonate metabolism in cancer cells and the observation that mevalonate … cancer cells reinforce the view that the mevalonate pathway is an important therapeutic target…
Number of citations: 267 aacrjournals.org

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